Lithium niobium tert-butoxide
Description
Significance of Organometallic Compounds in Precursor Chemistry
Organometallic compounds, which feature at least one bond between a carbon atom and a metal, are fundamentally important in modern chemistry. fishersci.comquora.com Their significance in precursor chemistry stems from their unique reactivity, which is harnessed for the synthesis of a wide array of materials. fishersci.comtandfonline.com The electropositive nature of the metal center in these compounds makes them highly reactive and effective as catalysts, stoichiometric reagents, and precursors for creating new materials, including polymers and pharmaceuticals. fishersci.comsolubilityofthings.com In materials science, organometallic precursors are crucial for building complex molecules from smaller units and for fabricating advanced materials like nanoparticles and thin films. fishersci.comnumberanalytics.com
The versatility of organometallic chemistry allows for precise control over the synthesis of materials with desired properties. solubilityofthings.com They are widely used in various deposition techniques, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), to produce high-purity thin films and nanostructures. tandfonline.comnumberanalytics.com The choice of organometallic precursor can significantly influence the morphology, composition, and size of the resulting material, which in turn dictates its functional properties. numberanalytics.com This makes them indispensable in industrial applications and cutting-edge research, enabling the development of new technologies in electronics, energy, and medicine. quora.comsolubilityofthings.com
Overview of Niobium and Lithium-Containing Advanced Materials
Lithium and niobium are key elements in the development of advanced materials, particularly for energy storage applications. The synergy between these two elements has led to significant advancements in next-generation lithium-ion batteries, enhancing their performance, safety, and longevity. niobium.tech
Lithium is the cornerstone of modern portable energy storage. Advanced materials often focus on lithium-containing compounds for electrodes and electrolytes. Lithium niobate (LiNbO₃), for instance, is recognized for its excellent electro-optic, piezoelectric, and ferroelectric properties, making it valuable for optical modulators, sensors, and surface acoustic wave devices. mdpi.comresearchgate.netrsc.org In the context of batteries, researchers are exploring novel lithium-containing materials, such as lithium niobium oxides, as potential solid-state electrolytes, which could significantly improve battery safety by replacing flammable liquid electrolytes. acs.orgresearchgate.net The development of new synthesis methods for materials like crystalline Nb₂O₅ and mixed-metal oxides further highlights the ongoing effort to create superior lithium-ion battery components with high storage capacity and rapid cycling capabilities. azom.comrsc.org
Contextualizing Lithium Niobium Tert-butoxide within Complex Metal Alkoxide Precursor Development
This compound, a bimetallic organometallic compound, serves as a specialized precursor in the fabrication of advanced lithium-niobium-based materials. americanelements.com It falls within the class of metal alkoxides, which are widely used as molecular precursors for producing metal oxides. The development of complex, heterometallic alkoxides like this compound is driven by the need for precise stoichiometric control in the synthesis of ternary or more complex oxide materials.
This precursor is particularly important in thin-film deposition techniques. Research has demonstrated its use in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to grow lithium niobium oxide (LNO) and lithium niobate (LiNbO₃) thin films. mdpi.comacs.orgresearchgate.net In these processes, this compound can be used as a single-source precursor or in conjunction with other organometallic compounds, such as niobium ethoxide, to finely tune the lithium-to-niobium ratio in the resulting film. acs.orgresearchgate.netuwo.ca The ability to deposit uniform, high-quality films with controlled composition is critical for applications in solid-state batteries and ferroelectric devices. acs.orgrsc.org The polymeric nature of lithium tert-butoxide is a factor in its reactivity during deposition processes. osti.gov
The table below details the parameters for the ALD of lithium niobium oxide films using lithium tert-butoxide as the lithium source.
| Parameter | Value | Reference |
| Precursors | Lithium tert-butoxide (LiOtBu) and Niobium ethoxide (Nb(OEt)₅) | acs.orguwo.ca |
| Oxidant | Deionized water (H₂O) | uwo.ca |
| Deposition Temperature | 235 °C | acs.orguwo.ca |
| LiOtBu Sublimation Temp. | 170 °C | uwo.ca |
| Nb(OEt)₅ Sublimation Temp. | 155 °C | uwo.ca |
| Resulting Film | Amorphous Lithium Niobium Oxide (LNO) | acs.org |
| Application | Potential Solid-State Electrolyte | acs.orgresearchgate.net |
Scope and Research Trajectories for this compound
The primary research trajectory for this compound is centered on its application as a precursor for fabricating thin-film materials for next-generation technologies. The main areas of investigation involve the deposition of lithium niobium oxides for use as solid-state electrolytes in all-solid-state batteries and the growth of high-quality epitaxial lithium niobate films for electro-optical and piezoelectric devices. researchgate.netacs.orgresearchgate.net
Current research focuses on optimizing deposition processes like ALD to achieve precise control over film thickness, composition, and crystallinity. acs.orgresearchgate.net Studies have shown that by adjusting the ratio of precursor pulses, such as lithium tert-butoxide and niobium ethoxide, the lithium content in the resulting LNO films can be systematically varied. acs.orguwo.ca This compositional control is crucial, as it directly impacts the material's properties, including ionic conductivity. For instance, amorphous LNO thin films deposited via ALD have demonstrated ionic conductivities that make them promising candidates for solid-state electrolytes, with one study reporting a conductivity of 6.39 × 10⁻⁸ S cm⁻¹ at 303 K. acs.org
Future work will likely concentrate on further improving the ionic conductivity of the deposited electrolytes and enhancing the crystalline quality of ferroelectric films. researchgate.netresearchgate.net This includes exploring different substrate materials to guide film orientation and reducing impurities. rsc.org The development of scalable deposition methods suitable for industrial production is another key objective, aiming to translate laboratory findings into practical applications in high-performance batteries and advanced photonic integrated circuits. mdpi.comresearchgate.net
The table below summarizes findings from the characterization of LNO thin films grown using lithium tert-butoxide.
| Property | Finding | Reference |
| Film Composition | Li-to-Nb ratio can be controlled by adjusting the ALD subcycle ratio. | uwo.ca |
| Chemical State | XPS analysis shows Li in a single Li⁺ chemical state, indicative of a Li-O-Nb bonding environment. | uwo.ca |
| Crystalline Structure | As-deposited films at 235 °C are amorphous. | acs.org |
| Ionic Conductivity | Highest achieved value of 6.39 × 10⁻⁸ S cm⁻¹ at 303 K. | acs.org |
| Activation Energy | 0.62 eV for ionic conduction. | acs.org |
| Niobium State | XANES studies reveal Nb exists as Nb⁵⁺ in a distorted octahedral structure. | acs.orgresearchgate.net |
Structure
3D Structure of Parent
Properties
CAS No. |
21864-27-7 |
|---|---|
Molecular Formula |
C24H59LiNbO6 |
Molecular Weight |
543.6 g/mol |
IUPAC Name |
lithium;2-methylpropan-2-ol;2-methylpropan-2-olate;niobium |
InChI |
InChI=1S/5C4H10O.C4H9O.Li.Nb/c6*1-4(2,3)5;;/h5*5H,1-3H3;1-3H3;;/q;;;;;-1;+1; |
InChI Key |
GVJBZAWOIUPQDI-UHFFFAOYSA-N |
SMILES |
[Li+].CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)[O-].[Nb] |
Canonical SMILES |
[Li+].CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)[O-].[Nb] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design for Lithium Niobium Tert Butoxide Analogues
Strategies for Heterobimetallic Alkoxide Synthesis
The synthesis of heterobimetallic alkoxides, which incorporate two different metals within a single molecular structure, is a versatile field of coordination chemistry. These compounds are valuable as synthetic intermediates for creating more complex molecular structures through reactions like salt metathesis. researchgate.net For lithium-niobium systems, several primary strategies are employed:
Reaction of Metal Halides with Alkali Metal Alkoxides: A common and direct route involves the reaction of a niobium halide, typically niobium(V) chloride (NbCl₅), with a stoichiometric amount of a lithium alkoxide. google.com The driving force for this reaction is the formation of a stable lithium chloride salt, which can be filtered from the reaction mixture, leaving the desired bimetallic alkoxide in solution.
Reaction between Metal Alkoxides: This strategy involves mixing two different single-metal alkoxides, such as niobium(V) ethoxide and a lithium alkoxide. This can lead to a ligand exchange or association reaction to form the heterobimetallic complex. Commercial precursor solutions of mixed lithium niobium ethoxide are available and have been used in solvothermal processes. nih.gov
Alcoholysis Reactions: An existing niobium alkoxide can be modified by an alcohol exchange reaction. For example, reacting a niobium ethoxide with a more sterically demanding alcohol can yield new homometallic alkoxide species, a principle that can be extended to heterobimetallic systems. acs.orgkaust.edu.sa
Precursor Development Routes for Lithium-Niobium Alkoxides
The primary development route for lithium niobium tert-butoxide involves the direct reaction of a niobium source with lithium tert-butoxide. The most common niobium precursor is niobium(V) chloride (NbCl₅) due to its reactivity. nih.govnih.gov
The generalized reaction is: NbCl₅ + 6 LiOtBu → Li[Nb(OtBu)₆] + 5 LiCl
In this reaction, lithium tert-butoxide serves a dual role: it acts as the source for the lithium ion and provides the tert-butoxide ligands that coordinate to the niobium center. The bulky tert-butoxide groups are crucial for stabilizing the complex and enhancing its volatility.
An alternative route begins with a different niobium alkoxide, such as niobium(V) ethoxide (Nb(OEt)₅). This compound can undergo a ligand exchange reaction with tert-butanol (B103910) in the presence of a lithium source, or react directly with lithium tert-butoxide to form the mixed-ligand or fully substituted tert-butoxide product.
Influence of Synthetic Conditions on Precursor Purity and Composition
The purity and exact composition of the final heterobimetallic precursor are highly sensitive to the reaction conditions. Key factors include:
Stoichiometry: The molar ratio of the lithium source to the niobium source is critical. An incorrect ratio can lead to the formation of undesired phases, such as lithium-rich (e.g., Li₃NbO₄) or niobium-rich (e.g., LiNb₃O₈) species upon decomposition. mdpi.com Precise control is necessary to achieve the target 1:1 Li:Nb ratio in the final material.
Solvent: The choice of solvent impacts the solubility of reactants and byproducts. Non-polar hydrocarbon solvents are often used. The use of coordinating solvents like tetrahydrofuran (B95107) (THF) can influence the structure of the resulting complex, as solvent molecules may coordinate to the metal centers. acs.org
Temperature: Reaction temperature affects the kinetics and can influence product selectivity. Reactions involving highly reactive precursors like NbCl₅ are often initiated at low temperatures to control the exothermic reaction with alcohols or alkoxides. google.comgoogle.com Subsequent heating may be required to drive the reaction to completion.
Atmosphere: Due to the moisture-sensitive nature of metal alkoxides, all synthetic manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. nih.gov Reaction with water leads to hydrolysis and the formation of metal oxides and hydroxides. iaea.org
Design Principles for Volatile and Thermally Stable Precursors
For applications in Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD), molecular precursors must meet stringent criteria. azonano.comresearchgate.net The design of this compound is guided by these principles:
Volatility: Precursors must be easily transported into the gas phase at moderate temperatures and low pressures without decomposition. vt.edu Volatility is typically enhanced by:
Steric Bulk: The use of bulky ligands, such as the tert-butoxide group, effectively shields the metal centers. This steric hindrance prevents the formation of extended polymeric structures (oligomerization) through bridging alkoxide groups, resulting in monomeric or dimeric species that are more volatile. acs.orgkaust.edu.sa
Low Molecular Weight: While bulky ligands are necessary, an excessively high molecular weight can reduce volatility. A balance must be struck to achieve a suitable vapor pressure.
Thermal Stability: The precursor must be stable enough to sublime or evaporate without breaking down but must decompose cleanly and efficiently on the heated substrate to form the desired thin film. researchgate.net The M–O–C bonds should be strong enough to prevent premature decomposition during vaporization but weak enough to allow for controlled deposition at the desired temperature. Liquid precursors are often preferred over solids as they provide a more consistent and reproducible rate of vapor delivery. harvard.edu
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₂₄H₅₄LiNbO₆ |
| Appearance | Brown Liquid |
| Boiling Point | 110-120 °C |
| Primary Application | Single-source precursor for CVD/ALD of LiNbO₃ thin films |
Comparative Analysis of Lithium Sources in Niobium-Containing Systems
The choice of the lithium-containing reagent is a critical decision in the synthesis of lithium-niobium precursors, as it directly influences the reaction pathway, byproducts, and potentially the final product's purity.
Lithium tert-butoxide (LiOtBu): This is often the preferred reagent for synthesizing the target compound. It is a commercially available strong base that can be prepared by treating tert-butanol with n-butyllithium. wikipedia.orgguidechem.com Its primary advantage is that it directly provides both the lithium metal center and the desired tert-butoxide ligands. This simplifies the reaction stoichiometry and avoids the introduction of other reactive ligands or byproducts. The main byproduct when reacting with a metal chloride is lithium chloride, which is generally insoluble in non-polar organic solvents and can be easily removed by filtration. wikipedia.org
Lithium Silylamides (e.g., Lithium Hexamethyldisilazide, LiHMDS): Lithium silylamides are powerful, non-nucleophilic bases. In the context of synthesizing a niobium alkoxide, they would typically be used to deprotonate an alcohol in situ. For example, LiHMDS could react with tert-butanol to generate lithium tert-butoxide, which then reacts with the niobium source. While effective, this adds a layer of complexity to the reaction. The byproduct, hexamethyldisilazane, is volatile and generally unreactive, which can be an advantage. However, the use of silylamides introduces silicon-containing species into the reaction mixture, which could potentially lead to impurities if not carefully controlled.
Table 2: Comparison of Lithium Sources for Synthesis of Niobium-Containing Alkoxides
| Lithium Source | Formula | Role in Synthesis | Advantages | Potential Disadvantages |
|---|---|---|---|---|
| Lithium tert-butoxide | LiOC(CH₃)₃ | Direct source of Li⁺ and -OtBu ligands | Simple stoichiometry; clean reaction with metal halides (LiCl byproduct) | Can form aggregates in solution unt.edu; highly moisture-sensitive |
| Lithium Silylamide (e.g., LiHMDS) | LiN(Si(CH₃)₃)₂ | Strong, non-nucleophilic base for in situ deprotonation of alcohol | High reactivity; volatile and non-coordinating byproducts | Introduces silicon species to the reaction; indirect route to the alkoxide |
Precursor Chemistry and Mechanistic Studies in Thin Film Deposition
Lithium Niobium Tert-butoxide as a Chemical Vapor Deposition (CVD) Precursor
This compound, often utilized in conjunction with a niobium precursor, serves as a key organometallic source for the deposition of lithium niobate (LiNbO₃) thin films via Chemical Vapor Deposition (CVD). This method relies on gas-phase chemical reactions to grow films with controlled thickness and composition, making it suitable for industrial-scale production nih.gov.
In conventional CVD processes for creating lithium niobate films, organometallic compounds containing lithium and niobium are used as the precursors nih.gov. Lithium tert-butoxide, in its hexameric form [Li(OᵗBu)]₆, is a commonly used lithium source nih.govmdpi.com. It is typically paired with a niobium precursor, such as niobium ethoxide [Nb(OEt)₅]₂, in a high-temperature reaction chamber mdpi.com. Inside the chamber, the gas-phase precursors decompose and deposit a LiNbO₃ film onto the substrate surface nih.gov.
The precise control over the film's thickness and composition is achieved by adjusting the flow rate of the reaction gases and the duration of the deposition nih.govmdpi.com. CVD offers a high deposition rate; for instance, using [Li(OᵗBu)]₆ and [Nb(OEt)₅]₂ as precursors with a 1:1 Li/Nb ratio can achieve a growth rate of approximately 320 nm/h mdpi.com. This rate is significantly faster than those achieved by methods like pulsed laser deposition (PLD) and magnetron sputtering nih.govmdpi.com. Despite its advantages, CVD is sensitive to process parameters, which can lead to defects, and the waste gases produced require treatment nih.gov.
Chemical Beam Vapor Deposition (CBVD), also known as Chemical Beam Epitaxy (CBE), is a hybrid technique that combines elements of molecular beam epitaxy (MBE) and CVD mdpi.com. This process operates under molecular vacuum conditions, where there are no gas-phase collisions, resulting in a line-of-sight deposition mdpi.com. For the deposition of lithium niobate thin films, commercial precursors such as lithium tert-butoxide ([Li(OᵗBu)]₆) and niobium tetraethoxy dimethylaminoethoxide (Nb(OEt)₄dmae) are employed mdpi.comunict.it.
In a typical CBVD setup, the precursors are evaporated from separate thermostated reservoirs to achieve specific pre-chamber vapor pressures unict.it. This technique allows for the precise tuning of the elemental flow ratio (e.g., Li/Nb) across a single wafer, enabling efficient optimization of film properties unict.it. Research has demonstrated that high-quality epitaxial LiNbO₃ films can be grown on sapphire substrates using this method unict.it. The quality of the film is highly dependent on the cationic stoichiometry; close to the ideal ratio, films exhibit a single phase, low mosaicity (as low as 0.04°), and low surface roughness unict.it. Deviations from this stoichiometry can lead to the formation of secondary phases, such as LiNb₃O₈ in niobium-rich conditions and Li₃NbO₄ in lithium-rich conditions unict.it.
High-Vacuum Chemical Vapor Deposition (HV-CVD) has been utilized to produce doped lithium niobate thin films. In one such implementation, combinatorial HV-CVD was used to deposit hafnium-doped lithium niobate films on sapphire {001} substrates figshare.com. This study employed lithium tert-butoxide (Li(OBut)), niobium tetraethoxydimethylaminoethoxide (Nb(OEt)4(dmae)), and hafnium tert-butoxide (Hf(OBut)4) as the respective precursors for lithium, niobium, and hafnium figshare.com. The combinatorial approach allows for the systematic exploration of different precursor ratios to identify the optimal conditions for achieving the desired film properties figshare.com.
The vapor pressure and transport dynamics of the precursors are critical parameters in CVD processes as they directly influence the growth rate and stoichiometry of the resulting film. In CBVD, for example, the precursor flows are calculated based on the vapor pressures in a pre-chamber, which are controlled by adjusting the temperature of the precursor reservoirs mdpi.com.
The vapor pressure equations for the lithium and niobium precursors are essential for controlling the deposition process nih.gov. For instance, lithium tert-butoxide ([Li(OᵗBu)]₆) and niobium tetraethoxy dimethylaminoethoxide (Nb(OEt)₄dmae) are evaporated from reservoirs held at precise temperatures (e.g., 95.4 °C and 67.7 °C, respectively) to generate stable pre-chamber pressures (e.g., 13.1 x 10⁻³ mbar and 30.2 x 10⁻³ mbar, respectively) unict.it. This precise control of vapor pressure ensures a tunable and reproducible flow of reactants to the substrate, which is fundamental for achieving high-quality, stoichiometric thin films unict.it.
| Precursor | Reservoir Temperature | Pre-Chamber Pressure |
| Lithium tert-butoxide | 95.4 ± 0.2 °C | 13.1 ± 0.4 x 10⁻³ mbar |
| Niobium tetraethoxide... | 67.7 ± 0.7 °C | 30.2 ± 1.6 x 10⁻³ mbar |
This table presents data on precursor evaporation conditions used in a Chemical Beam Vapor Deposition (CBVD) process for lithium niobate films. unict.it
This compound in Atomic Layer Deposition (ALD)
Atomic Layer Deposition (ALD) is a thin-film deposition technique that utilizes self-limiting surface reactions to achieve atomic-level control over film thickness and composition uwo.ca. Lithium tert-butoxide (LiOᵗBu) is the most commonly used lithium precursor in ALD, particularly for battery research, due to its ability to facilitate controllable growth with water as a co-reactant aip.org. Its use has been instrumental in the development of ALD processes for a variety of lithium-containing complex oxides, including ferroelectric lithium niobate aip.org. The use of alkali metal tert-butoxides as precursors is known to enable highly conformal coatings with excellent compositional control and minimal carbon contamination aip.org.
Lithium tert-butoxide is a key precursor in ALD processes for creating ternary lithium-containing compounds like lithium niobium oxide (LNO) uwo.caacs.org. In a typical ALD process for LNO, lithium tert-butoxide (LiOᵗBu) serves as the lithium source, while a precursor like niobium ethoxide (Nb(OEt)₅) is used for niobium uwo.caacs.org. Deionized water is often used as the oxidant for both precursor subcycles uwo.ca.
The deposition process involves alternating pulses of the precursors into the reaction chamber. For example, a supercycle for ternary LNO can be constructed by combining the subcycles for lithium and niobium uwo.ca. The composition and lithium content of the film can be precisely controlled by adjusting the ratio of the Li-to-Nb subcycles uwo.caacs.org. Research has shown that amorphous LNO thin films can be successfully deposited at temperatures around 235 °C uwo.caacs.org. In these processes, the precursors are sublimed at specific temperatures (e.g., LiOᵗBu at 170 °C and Nb(OEt)₅ at 155 °C) and the pipelines are heated (e.g., to 190 °C) to prevent condensation uwo.ca.
Studies on the resulting films reveal that the niobium exists as Nb⁵⁺ in a distorted octahedral structure. The introduction of lithium atoms into the niobium oxide structure helps to alleviate these distortions uwo.caacs.org. The ionic conductivity of these ALD-grown LNO films has been measured, with values reaching 6.39 × 10⁻⁸ S cm⁻¹ at 303 K, demonstrating their potential as solid-state electrolytes acs.org.
| Parameter | Value |
| Deposition Temperature | 235 °C |
| Lithium Precursor | Lithium tert-butoxide (LiOᵗBu) |
| Niobium Precursor | Niobium ethoxide (Nb(OEt)₅) |
| Oxidant | Deionized water (H₂O) |
| LiOᵗBu Sublimation Temp | 170 °C |
| Nb(OEt)₅ Sublimation Temp | 155 °C |
| System Pipeline Temp | 190 °C |
| Highest Ionic... | 6.39 × 10⁻⁸ S cm⁻¹ at 303 K |
This table summarizes the typical parameters and results for the Atomic Layer Deposition (ALD) of lithium niobium oxide thin films. uwo.caacs.org
Surface Reaction Mechanisms and Reaction Pathways in ALD
The use of alkali metal tert-butoxides, including lithium tert-butoxide, has been pivotal for the atomic layer deposition (ALD) of alkali metal-containing thin films. researchgate.net While the behavior of these precursors can be complex, studies have begun to unravel their reaction mechanisms. researchgate.netaip.org In the ALD process for lithium-containing films, the surface chemistry is governed by sequential, self-limiting reactions.
Investigations using in-situ quadrupole mass spectrometry (QMS) during the ALD of lithium compounds with lithium tert-butoxide (LiOtBu) have shed light on the surface reactions. researchgate.net It is proposed that in the first half-cycle, the LiOtBu precursor chemisorbs onto the substrate surface primarily through an association reaction where the precursor molecule remains largely intact. researchgate.net This initial adsorption step is crucial for the subsequent surface reactions that build the film layer by layer.
A fundamental step in the ALD process involving lithium tert-butoxide is the ligand exchange reaction that occurs during the co-reactant pulse. When water (H₂O) is used as the co-reactant, it readily reacts with the surface-adsorbed lithium tert-butoxide species. aip.orgresearchgate.net This reaction involves the protonation of the tert-butoxide ligand, leading to its removal from the surface. The primary byproduct of this ligand exchange reaction is tert-butanol (B103910) (tBuOH), which is volatile and can be purged from the reaction chamber. researchgate.net The general reaction can be described as:
Surface-O-Li + H₂O → Surface-OH + LiOH aip.org LiOtBu(adsorbed) + H₂O(g) → Surface-LiOH + tBuOH(g) researchgate.net
This exchange is a key self-limiting step, as the reaction terminates once all the adsorbed tert-butoxide ligands have been replaced by hydroxyl groups, preparing the surface for the next precursor pulse.
The co-reactant plays a critical role in the surface chemistry of ALD processes using lithium tert-butoxide. Water is the most common co-reactant (or oxidant) for depositing lithium-containing oxides due to its effectiveness in promoting controllable growth. aip.orguwo.caacs.org In the deposition of lithium niobium oxide, deionized water is used as the oxidant in both the lithium subcycle (LiOtBu + H₂O) and the niobium subcycle (niobium ethoxide + H₂O). uwo.caacs.org
During the LiOtBu half-cycle, the precursor adsorbs onto the surface. In the subsequent H₂O half-cycle, water molecules react with the adsorbed precursor. This reaction serves two main purposes: it forms lithium hydroxide (B78521) (LiOH) on the surface and releases the tert-butoxide ligand as tert-butanol. researchgate.net This process effectively removes carbon-containing ligands from the surface, which is essential for depositing high-purity films. aip.org The choice of co-reactant can significantly impact the film composition; for instance, using ozone (O₃) can lead to the decomposition of the tert-butoxide ligand on the surface, resulting in the formation of lithium carbonate species and increased carbon impurities in the film. aip.org
The dynamics of precursor adsorption and byproduct desorption are central to the ALD process. For lithium tert-butoxide, the initial step involves the chemical adsorption (chemisorption) of the intact precursor molecule onto the substrate. researchgate.net This process is believed to occur without the significant release of gaseous reaction products during the precursor pulse itself. researchgate.net
However, precursor-surface interactions can be strongly influenced by the substrate material, leading to complex adsorption behaviors. ethz.ch In the deposition of lithium niobate (LiNbO₃) on LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) cathode materials, a preferential adsorption of lithium tert-butoxide over the niobium precursor, niobium penta-ethoxide (Nb(OEt)₅), was observed. ethz.ch This competitive adsorption can affect the stoichiometry and uniformity of the growing film. Following the surface reaction with the co-reactant, the volatile byproduct, tert-butanol, desorbs from the surface and is removed from the reactor by the purge gas. researchgate.net
Influence of Substrate Material on Deposition Behavior
The substrate material has a profound influence on the nucleation and growth of thin films deposited using lithium tert-butoxide. Studies on the ALD of LiNbO₃ on NMC811 cathode materials revealed significant substrate inhibition during the initial deposition cycles. ethz.ch This inhibition deviates from the ideal layer-by-layer growth model and instead leads to island growth, resulting in poor surface coverage and chemical inhomogeneity at low film thicknesses. ethz.ch A critical thickness of approximately 13 nm was required to achieve complete film closure on this particular substrate, highlighting the strong effect of precursor-surface interactions. ethz.ch
The choice of substrate can also guide the crystallographic orientation of the deposited films. For LiNbO₃ films, the substrate material dictates whether the film grows polycrystalline, as seen on Si (100), or achieves an epitaxial orientation, which has been demonstrated on substrates like Al₂O₃ (012), Al₂O₃ (001), and LaAlO₃ (012). researchgate.net Furthermore, successful depositions have been carried out on various substrates, including silicon (100) and powder-based carbon nanotubes (CNTs), demonstrating the versatility of the process. uwo.ca
Stoichiometric Control and Growth Rate Analysis in ALD
A key advantage of ALD is the ability to precisely control the stoichiometry of ternary or more complex compounds. In the deposition of lithium niobium oxide (LNO), the film's composition is tuned by adjusting the ratio of the lithium and niobium subcycles. uwo.caacs.org By increasing the ratio of Li-to-Nb subcycles, a higher lithium content can be incorporated into the film. uwo.caacs.org For example, using subcycle ratios of 1Li:4Nb, 1Li:2Nb, 1Li:1Nb, and 2Li:1Nb allows for a systematic variation of the elemental composition. uwo.ca This control is critical, as pulsing sequences play a decisive role in the final film's composition, density, and uniformity. ethz.ch An optimized 1Li:4Nb ratio was found to be effective in mitigating compositional gradients that can arise from the preferential adsorption of the lithium precursor on certain substrates. ethz.ch
The growth per cycle (GPC) is also dependent on the subcycle ratio. The table below summarizes research findings on the relationship between the ALD subcycle ratio, the resulting film composition, and the growth rate for LNO films deposited at 235 °C. uwo.ca
| ALD Subcycle Ratio (Li:Nb) | Atomic Ratio (Li/Nb) in Film | Growth Per Cycle (Å/cycle) |
| 1:4 | 0.28 | 0.44 |
| 1:2 | 0.51 | 0.52 |
| 1:1 | 0.98 | 0.65 |
| 2:1 | 1.95 | 0.88 |
This table was generated based on data from a study on the ALD of lithium niobium oxides. uwo.ca
Thermal Decomposition Pathways and By-product Formation During Deposition
Lithium tert-butoxide is a volatile compound that sublimes at 110 °C in a vacuum without decomposition, making it suitable for vapor deposition techniques like ALD. chemicalbook.com During the ALD process, the decomposition of the precursor is a controlled chemical reaction rather than a simple thermal breakdown. When water is used as the co-reactant, the primary reaction pathway involves a ligand exchange that forms tert-butanol as the main volatile byproduct. researchgate.net This clean reaction is favored as it minimizes carbon contamination. aip.org
However, alternative reaction pathways and byproducts can emerge depending on the process conditions and co-reactants. If a more reactive co-reactant like ozone is used, it can cause the decomposition of the lithium tert-butoxide on the surface. aip.org This can lead to the formation of lithium carbonate species within the film, increasing carbon impurities. aip.org The thermal decomposition of related lithium compounds suggests that at higher temperatures, different pathways can occur. For instance, lithium peroxide (Li₂O₂) decomposes starting at 340 °C, and anhydrous lithium hydroxide (LiOH) can undergo pyrolysis at temperatures between 420 and 550 °C. mdpi.com While these temperatures are generally higher than typical ALD windows for lithium tert-butoxide, they provide context for the thermal stability of potential lithium-containing species on the surface.
Reaction Kinetics and Thermodynamic Considerations in Precursor Reactivity
A significant challenge in the co-deposition of multi-component oxides like LiNbO₃ is the potential for differing reaction rates between the individual precursors. The relative reactivity of the lithium and niobium sources must be carefully managed to achieve the desired 1:1 Li:Nb stoichiometric ratio in the film. This often requires precise control over precursor flux and substrate temperature. The steric bulk of the tert-butoxide ligand on the lithium precursor can influence its reactivity and surface adsorption behavior compared to the ethoxide or other ligands on the niobium precursor.
Thermodynamic considerations are equally crucial, primarily concerning the volatility and stability of the precursors. For vapor deposition techniques, the precursors must be sufficiently volatile to ensure consistent transport to the substrate. The thermodynamic stability of metal alkoxides can be a concern, as they may be prone to premature decomposition.
The enthalpy of evaporation is a key thermodynamic parameter that dictates the vapor pressure of a precursor at a given temperature. This, in turn, affects its delivery rate in a CVD or ALD system. Research into the deposition of LiNbO₃ films by chemical beam vapor deposition has provided apparent enthalpies of evaporation for the precursors, which are essential for process calibration.
Table 1: Apparent Enthalpy of Evaporation for LiNbO₃ Precursors
| Precursor | Chemical Formula | Apparent Enthalpy of Evaporation (kJ mol⁻¹) |
| Lithium tert-butoxide (hexameric) | [Li(OᵗBu)]₆ | 59.0 ± 7.4 |
| Tetraethoxy dimethylamino ethoxy niobium | Nb(OEt)₄(dmae) | 75.4 ± 4.0 |
This interactive table provides the apparent enthalpy of evaporation for commonly used lithium and niobium precursors in the chemical vapor deposition of lithium niobate thin films.
Advanced Characterization Techniques for Precursor Analysis and Reaction Monitoring
Spectroscopic Probing of Molecular Structure and Reactivity
Spectroscopy offers a powerful lens through which the atomic and molecular-level characteristics of lithium niobium tert-butoxide can be examined. From its aggregation state in solution to its decomposition pathways on a substrate surface, these techniques provide critical data for process optimization and control.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of molecules in solution. For bimetallic alkoxides like this compound, which are prone to forming complex aggregates, NMR is crucial for understanding their solution-state behavior. While a dedicated study on the mixed Li-Nb tert-butoxide was not available, analysis of related lithium alkoxide and niobium alkoxide systems provides a clear framework for its characterization.
Studies on niobium penta-alkoxides have demonstrated the existence of a monomer-dimer equilibrium in solution, which can be monitored by variable-temperature NMR. rsc.org Similarly, detailed investigations of lithium amino alkoxides using 6Li NMR spectroscopy have revealed that these compounds exist as well-defined tetrameric aggregates in solution rather than simple monomers. nih.gov Low-temperature NMR experiments on these systems show distinct resonances for magnetically inequivalent lithium nuclei within a single aggregate structure, which coalesce at higher temperatures due to rapid exchange processes. nih.gov
For this compound, a combination of ¹H, ¹³C, ⁷Li, and potentially ⁹³Nb NMR would be employed to gain a complete picture.
¹H NMR: Would confirm the presence of the tert-butoxide ligands, with the chemical shift of the methyl protons providing information about the electronic environment and potential ligand exchange.
⁷Li NMR: Would be highly sensitive to the aggregation state, allowing for the determination of whether the precursor exists as a monomer, dimer, or higher-order oligomer in a given solvent. nih.gov
Variable-Temperature NMR: Would be used to study dynamic equilibria, such as the exchange of bridging and terminal alkoxide groups or the dissociation of dimers, providing insight into the stability and lability of the precursor complex. rsc.org
This information is vital, as the aggregation state in solution can directly influence the precursor's volatility and reactivity during transport and deposition processes.
Mass spectrometry (MS) is an essential technique for identifying the chemical species present in the gas phase, which is of paramount importance for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. The technique provides direct insight into the volatility of a precursor and whether it transports to the substrate intact or undergoes decomposition or association in transit.
Analysis of lithium tert-butoxide has shown that it can form oligomers, such as hexamers, in the gas phase. mocvd-precursor-encyclopedia.de For a bimetallic precursor like this compound, MS would be used to:
Confirm the presence of the intact heterometallic molecule in the gas phase under deposition conditions.
Identify the mass-to-charge ratio (m/z) of the primary precursor species, confirming its molecular formula, for example, LiNb(OᵗBu)₆.
Analyze fragmentation patterns to understand the bonding within the complex. The weakest bonds are likely to break first upon ionization, providing clues about the precursor's decomposition mechanism.
Detect any gas-phase reactions or decomposition products that might form before the precursor reaches the substrate, which could lead to impurities in the final film.
Characterization of other niobium alkoxides has utilized mass spectrometry to confirm their composition, demonstrating the utility of this technique for the broader class of compounds. researchgate.net Understanding the gas-phase chemistry is critical for designing stable deposition processes and ensuring the controlled delivery of the desired Li-Nb-O unit to the growth surface.
In situ Fourier Transform Infrared (FT-IR) spectroscopy is a surface-sensitive technique used to monitor chemical reactions in real-time under process conditions. By passing an infrared beam through a substrate and detecting the absorption of specific vibrational frequencies, FT-IR can identify the functional groups present on the surface. This is particularly useful for studying the mechanisms of ALD and CVD.
While direct studies on this compound are not prevalent, extensive research on other metal tert-butoxide precursors, such as hafnium(IV) tert-butoxide, illustrates the methodology. In a typical ALD process for lithium niobate, the substrate (e.g., silicon with a hydroxyl-terminated surface, Si-OH) would be exposed to sequential pulses of the LiNb(OᵗBu)₆ precursor and a co-reactant like water. In situ FT-IR would be used to:
Monitor the initial precursor adsorption: Upon pulsing the LiNb(OᵗBu)₆, the disappearance of the O-H stretching band from the surface hydroxyls and the appearance of C-H stretching modes (around 2800-3000 cm⁻¹) from the tert-butyl groups would signal the reaction of the precursor with the surface.
Observe ligand exchange: The formation of new surface species, such as Si-O-Nb linkages, could be inferred from changes in the Si-O vibrational region.
Track the removal of ligands: During the subsequent water pulse, the disappearance of the C-H bands would indicate the removal of the tert-butoxy (B1229062) ligands and the regeneration of surface O-H groups, completing the ALD cycle.
This real-time monitoring provides direct mechanistic evidence of self-limiting surface reactions, helps identify the temperature window for ideal ALD growth, and can reveal potential side reactions like precursor decomposition.
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides information on the oxidation state and local coordination environment (i.e., bond lengths and number of nearest neighbors) of a specific atom. While it is most often used to analyze the final film, the results provide crucial indirect insights into the precursor's reactivity and how its chemical state changes upon deposition.
In the context of this compound, XAS at the Nb K-edge or L-edge would be performed on the deposited lithium niobium oxide films. A key application is the use of the X-ray Absorption Near Edge Structure (XANES) region of the spectrum.
Oxidation State: The energy of the absorption edge is highly sensitive to the oxidation state of the niobium atom. Studies on films deposited using lithium tert-butoxide and niobium ethoxide have used Nb L-edge XANES to confirm that niobium exists in the desired +5 oxidation state in the amorphous films. researchgate.netuwo.ca
Coordination Geometry: The features of the XANES spectrum act as a fingerprint for the local geometry around the niobium atom. Analysis of lithium niobium oxide films revealed that the Nb⁵⁺ ions are in a distorted octahedral environment. uwo.ca Furthermore, the degree of this distortion was observed to change with the amount of lithium incorporated into the film, indicating that the lithium precursor directly influences the final local structure of the niobium centers. uwo.ca
By comparing the structure of the deposited film to that of known crystalline standards (like LiNbO₃), XAS helps verify that the precursor transforms as expected, delivering both lithium and niobium into a coordinated oxide matrix. This feedback is essential for tuning precursor ratios and deposition parameters to achieve the desired film properties.
Quartz Crystal Microbalance (QCM) Studies for Growth Mechanism Elucidation
A Quartz Crystal Microbalance (QCM) is an extremely sensitive mass-sensing device that can measure mass changes on its surface with nanogram precision. nih.gov In the context of ALD, an in-situ QCM provides real-time monitoring of film growth by measuring the mass gain during each precursor and co-reactant pulse. This technique is invaluable for elucidating growth mechanisms, verifying self-limiting reactions, and precisely determining the growth rate.
Recent studies have successfully employed in-situ QCM to monitor the ALD of lithium niobate films using lithium tert-butoxide and niobium ethoxide as precursors. researchgate.netethz.ch The QCM data provides a direct, cycle-by-cycle view of the deposition process.
Key findings from such studies include:
Verification of Self-Limiting Growth: By exposing the QCM crystal to extended precursor pulse times and observing that the mass gain saturates, researchers can confirm the self-limiting nature of the surface reactions, which is the hallmark of ALD.
Determination of Mass Gain Per Cycle (MGPC): QCM provides a precise, quantitative measure of the amount of material deposited in each ALD cycle. This allows for the calculation of film density and thickness.
Nucleation and Interfacial Effects: The initial ALD cycles often exhibit a different MGPC compared to the steady-state growth region. QCM studies on lithium niobate growth have revealed significant substrate inhibition, where the initial growth is slow before accelerating, indicating a deviation from ideal layer-by-layer growth. researchgate.netethz.ch
Influence of Pulse Sequence: By altering the ratio of lithium tert-butoxide to niobium precursor pulses (e.g., 1:1 vs. 1:4), QCM can monitor the resulting change in MGPC. This has been used to show that pulsing sequences are critical in controlling the film's stoichiometry and density, as lithium tert-butoxide can adsorb preferentially on certain surfaces. researchgate.netethz.ch
The table below summarizes representative data from a QCM study on LiNbO₃ ALD, illustrating how mass gain can be monitored.
| ALD Supercycle | Deposited Mass (ng/cm²) on -OH Surface | Deposited Mass (ng/cm²) on NMC811 Surface |
|---|---|---|
| 1 | 5 | 2 |
| 2 | 11 | 5 |
| 3 | 18 | 9 |
| 4 | 26 | 14 |
| 5 | 35 | 20 |
This table is representative and based on trends observed in ALD growth studies, showing initial nucleation delays, particularly on non-ideal surfaces. researchgate.net
X-ray Diffraction (XRD) for Structural Analysis of Precipitated or Solid-State Precursors (where applicable to precursor itself, not final material)
X-ray Diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of crystalline solids. While many precursors are used as liquids or solutions, they are often synthesized and stored as solids. The solid-state structure of a precursor can significantly impact its properties, such as thermal stability and volatility.
Metal alkoxides, including tert-butoxides, are well-known to form oligomeric structures in the solid state through bridging alkoxide groups. For instance, single-crystal XRD has shown that lithium tert-butoxide exists as complex hexameric and octameric cage-like structures. wikipedia.org Even more complex aggregates, such as a "superaggregate" with the formula Li₃₃H₁₇(OᵗBu)₁₆, have been isolated and structurally characterized by XRD, revealing an inner lithium hydride core shielded by an outer shell of tert-butoxide groups. nih.gov
For a bimetallic precursor like this compound, XRD analysis of a crystalline sample would be invaluable for:
Determining the precise molecular structure, including the exact arrangement of lithium, niobium, and bridging and terminal tert-butoxide ligands.
Measuring bond lengths and angles, providing fundamental data for theoretical modeling and for understanding the precursor's stability.
Revealing the nature of the Li-O-Nb linkages that are essential for forming a homogeneous mixed-metal oxide.
Identifying the unit cell and space group, which are the fundamental descriptors of the crystalline solid.
While obtaining single crystals of complex heterometallic alkoxides suitable for XRD can be challenging, the insight gained is unparalleled. ijnrd.org The structural information from XRD provides a solid foundation for understanding the precursor's behavior and its suitability for materials deposition.
Electron Microscopy Techniques for Precursor Morphology
The solid-state morphology of a precursor can be a critical factor in its performance, influencing aspects such as reactivity, decomposition characteristics, and ultimately, the properties of the final material. However, based on the available research, there is limited specific information directly detailing the solid-state morphology of this compound and its direct correlation to its performance as a precursor.
While electron microscopy techniques are powerful tools for characterizing the morphology of materials, the existing literature on this compound primarily focuses on its use in solution-based synthesis routes, such as in atomic layer deposition (ALD) for creating lithium niobium oxide thin films. In these applications, the precursor is typically used in a vapor or solution phase, rendering the initial solid-state morphology less critical than its volatility and reactivity in the deposition process.
For related materials, the morphology of precursors is acknowledged as an important parameter. For instance, in the synthesis of layered cathode materials for lithium-ion batteries, the characteristics of the precursor powder, including particle size distribution, porosity, and density, are crucial for the final product's electrochemical performance. These characteristics are often studied using electron microscopy.
Future Research Directions and Unresolved Challenges
Development of Novel Single-Source Precursors for Multicomponent Oxides
The deposition of multicomponent oxides like lithium niobate (LiNbO₃) often involves using separate lithium and niobium precursors, such as lithium tert-butoxide (LiOᵗBu) and niobium ethoxide (Nb(OEt)₅). uwo.ca While this dual-source approach allows for compositional control by adjusting precursor ratios, it presents significant challenges. uwo.ca Differences in the volatility, thermal stability, and reactivity of the individual precursors can lead to difficulties in maintaining precise stoichiometry throughout the deposition process. nih.govmdpi.com
To overcome these issues, research is increasingly focused on developing single-source precursors where both lithium and niobium are present in a single, stable molecule. An example of such an effort is the development of lithium niobium ethoxide, LiNb(OEt)₆, which was investigated to minimize ligand-exchange reactions that can occur with dual-source systems. mdpi.com More recently, novel heterobimetallic precursors have been synthesized for sol-gel applications, which could pave the way for new vapor deposition precursors. mdpi.com The primary goal is to design a molecule with the correct Li:Nb ratio built-in, which also possesses the ideal thermal properties for consistent vaporization and decomposition, thereby simplifying process control and enhancing film quality.
Strategies for Mitigating Carbon Contamination in Deposited Films
A significant challenge in using metalorganic precursors like lithium niobium tert-butoxide is the potential for carbon incorporation into the deposited films, which can degrade their electrical and optical properties. While tert-butoxide precursors are often considered to have "clean" chemistry, the choice of co-reactant plays a critical role. aip.org
For example, using ozone (O₃) as a co-reactant with lithium tert-butoxide can lead to the decomposition of the precursor on the surface in a way that forms lithium carbonate species, thereby increasing carbon impurities in the film. aip.org In contrast, water (H₂O) is often used as a co-reactant and is generally associated with cleaner reactions. aip.org
Future strategies for mitigating carbon contamination involve two main approaches:
Process Optimization: This includes the careful selection of co-reactants that promote complete ligand removal without creating carbonate or carbide byproducts. Fine-tuning deposition temperatures and pulse times in ALD can also ensure that surface reactions go to completion, leaving fewer residual carbon-containing fragments.
Post-Deposition Treatment: For applications where even trace amounts of carbon are detrimental, post-deposition cleaning techniques are being explored. Methods such as UV-ozone treatment have proven effective in removing surface carbon contamination from thin films and could be adapted for films deposited from alkoxide precursors. researchgate.net
Exploration of New Co-reactants and Their Impact on Deposition Mechanisms
The vast majority of deposition processes involving lithium tert-butoxide use water or ozone as the oxygen source. uwo.caaip.org While effective, these standard co-reactants have limitations, as noted with ozone's tendency to form carbonates. aip.org This has spurred research into alternative co-reactants to gain better control over film properties and deposition mechanisms.
The exploration of new co-reactants is essential for several reasons:
Lowering Deposition Temperatures: Highly reactive co-reactants may allow for lower process temperatures, which is critical for thermally sensitive substrates.
Tuning Film Properties: Different co-reactants can lead to different film compositions and structures. For instance, in the deposition of lithium phosphorus oxynitride (LiPON), complex nitrogen- and phosphorus-containing molecules like diethyl phosphoramidate (B1195095) have been used as co-reactants with LiOᵗBu. rsc.org
Understanding Mechanisms: Studying how different co-reactants interact with the adsorbed precursor provides deeper insight into the reaction pathways. For example, the use of ammonia (B1221849) (NH₃) has been shown to produce lithium nitride films, demonstrating that the co-reactant can be used to incorporate elements other than oxygen. rsc.org
Future research will likely focus on designing co-reactants that can selectively react with the tert-butoxide ligands to form highly volatile byproducts, ensuring a cleaner and more efficient deposition process.
Computational Chemistry Approaches for Predicting Precursor Behavior and Reactivity
As the demand for new precursors with tailored properties grows, experimental trial-and-error approaches are becoming increasingly inefficient. Computational chemistry, particularly methods like Density Functional Theory (DFT), offers a powerful tool for accelerating precursor design and process optimization.
Although specific computational studies on a combined this compound single-source precursor are limited, the methodology has been successfully applied to related compounds. These computational approaches can be used to:
Predict Precursor Properties: Calculate key characteristics such as thermal stability, volatility, and bond dissociation energies. This information helps in screening potential precursor candidates before they are synthesized.
Elucidate Reaction Mechanisms: Model the gas-phase and surface reactions to understand the step-by-step chemical transformations. This can help identify rate-limiting steps, predict byproducts, and explain experimental observations.
Optimize Process Conditions: Simulate how changes in temperature and pressure affect precursor decomposition and surface reactions, guiding the optimization of experimental parameters.
Applying these computational tools to the lithium-niobium-alkoxide system represents a significant future research direction that could resolve many of the current challenges in understanding precursor behavior and reactivity.
Upscaling and Industrial Relevance of this compound-based Processes
The ultimate goal of developing deposition processes using this compound is their implementation in industrial manufacturing. Both CVD and ALD are scalable techniques, but transitioning from laboratory-scale experiments to large-volume production presents significant hurdles. nih.govresearchgate.netresearchgate.net
Key Upscaling Challenges:
Reproducibility and Uniformity: Ensuring consistent film thickness, composition, and quality across large-area substrates (e.g., 200 mm or 300 mm wafers) is paramount. This requires sophisticated reactor design to manage precursor flow, heat transfer, and pressure. researchgate.net
Precursor Handling and Delivery: On an industrial scale, the safe and consistent delivery of precursors in large quantities is a major logistical challenge. This includes maintaining precursor purity and thermal stability over long periods. researchgate.net
Cost and Throughput: The cost of the precursor and the deposition rate (throughput) are critical economic factors. CVD generally offers higher growth rates than ALD, making it attractive for applications where thicker films are needed and absolute conformity is less critical. nih.gov
Thermal Budget: High deposition temperatures can cause problems like film cracking due to thermal expansion mismatch between the film and the substrate, an issue observed in lithium niobate deposition. mdpi.com Reducing the thermal budget is a key area of research for industrial viability.
Addressing these challenges is essential for leveraging the unique properties of lithium niobate thin films in next-generation optical, acoustic, and electronic devices.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for lithium tert-butoxide (LiOtBu) and its applications in niobium-based material synthesis?
- Methodological Answer : LiOtBu is synthesized by reacting tert-butanol with butyllithium under anhydrous, inert conditions (e.g., argon atmosphere) . For niobium-containing materials, LiOtBu serves as a lithium precursor in atomic layer deposition (ALD) alongside niobium ethoxide (NbOEt₅). The ALD process involves sequential cycles of NbOEt₅ and LiOtBu, with H₂O as a co-reactant, to deposit lithium niobium oxide (LixNbOy) thin films . Purification of LiOtBu is critical to avoid hydrolysis; recrystallization in dry tetrahydrofuran (THF) is recommended.
Q. How should researchers characterize the structural and ionic properties of lithium niobium oxide films synthesized via ALD?
- Methodological Answer : Use X-ray diffraction (XRD) to confirm crystallinity and phase composition, X-ray photoelectron spectroscopy (XPS) for elemental analysis (e.g., Li:Nb ratio), and transmission electron microscopy (TEM) for film morphology. Electrochemical impedance spectroscopy (EIS) at varying temperatures (e.g., 25–100°C) quantifies ionic conductivity and activation energy (e.g., ~0.62 eV for LixNbOy) . Cross-sectional SEM can validate thickness uniformity.
Q. What safety protocols are essential for handling lithium tert-butoxide in laboratory settings?
- Methodological Answer : Use gloveboxes or Schlenk lines under inert gas (argon) to prevent moisture exposure. Personal protective equipment (PPE) includes nitrile gloves, flame-resistant lab coats, and full-face shields. Engineering controls: fume hoods for powder handling. Spills require immediate neutralization with dry sand or vermiculite, followed by disposal as hazardous waste .
Advanced Research Questions
Q. How can ALD parameters be optimized to achieve stoichiometric control in lithium niobium oxide (LixNbOy) thin films?
- Methodological Answer : Adjust subcycle ratios (e.g., 4 NbOEt₅ cycles:1 LiOtBu cycle) and deposition temperature (235°C). In-situ quartz crystal microbalance (QCM) monitors mass gain per cycle. Post-deposition, energy-dispersive X-ray spectroscopy (EDX) validates stoichiometry. For 50 ALD cycles, a 15 nm film with Li-ion conductivity of ~6 × 10⁻⁸ S/cm is achievable .
Q. How to resolve discrepancies in reported lithium diffusion coefficients (D) in niobium oxide matrices?
- Methodological Answer : Conduct temperature-dependent EIS to calculate D and correlate with non-stoichiometric defects (e.g., Nb occupying Li sites). Density functional theory (DFT) simulations model vacancy-mediated diffusion pathways. For example, Nb-rich LiₓNbO₃ shows D variations from 1.5×10⁻⁹ to 5.7×10³ cm²/s due to lithium vacancy concentrations .
Q. What experimental strategies mitigate capacity fade in lithium-ion batteries using niobium oxide-coated cathodes?
- Methodological Answer : Coat NMC811 cathodes with lithium niobium oxide via ALD (15–50 cycles). Electrochemical testing:
- Cycling Stability : 500 cycles at 1C rate (180 mAh/g initial capacity; <5% loss after 200 cycles).
- Post-Mortem Analysis : SEM/XPS identifies coating integrity and SEI suppression. Operando XRD tracks structural changes during lithiation .
Q. How to design computational models for lithium transport in niobium-based oxides?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
